4-(二乙氧基膦酰甲基)苯甲醛

描述

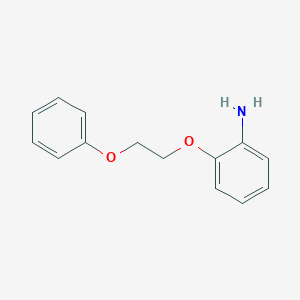

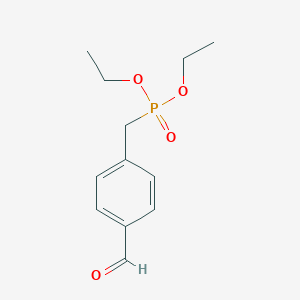

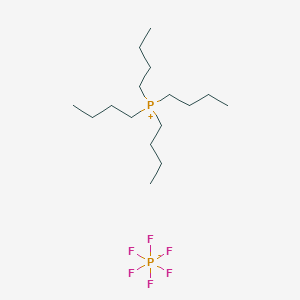

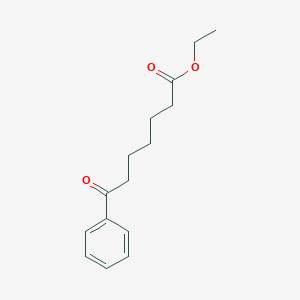

“4-(Diethoxyphosphorylmethyl)benzaldehyde” (CAS# 125185-25-3) is a useful research chemical . It has a molecular weight of 256.24 and a molecular formula of C12H17O4P .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis

The molecular structure of “4-(Diethoxyphosphorylmethyl)benzaldehyde” can be represented by the canonical SMILES: CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Diethoxyphosphorylmethyl)benzaldehyde” include a molecular weight of 256.24, a molecular formula of C12H17O4P, and a complexity of 262 .科学研究应用

Synthesis of Natural Benzaldehyde

4-(Diethoxyphosphorylmethyl)benzaldehyde can be used in the synthesis of natural benzaldehyde . Natural benzaldehyde is an aromatic flavor compound that is produced from natural sources such as cassia oil. However, the natural benzaldehyde produced from these sources is very expensive. To overcome this problem, researchers have proposed different processes such as ozonization process, near-critical water hydrolysis process, toxic phase transfer, or surfactants catalytic process .

Enzymatic Production of Benzaldehyde

4-(Diethoxyphosphorylmethyl)benzaldehyde can also be used in the enzymatic production of benzaldehyde from l-phenylalanine . This process involves the expression of four enzymes in Escherichia coli: l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . This enzymatic process provides an efficient method for the production of benzaldehyde, which is an important flavoring in the food industry .

Antimicrobial Applications

Some newly synthesized organophosphonates, including 4-(Diethoxyphosphorylmethyl)benzaldehyde, have been tested as potential antimicrobial drugs . These compounds have been tested on model Escherichia coli bacterial strains, showing promising results .

Synthesis of Complex Molecules

Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, is a versatile building block in the synthesis of many complex molecules . These molecules range from pharmaceuticals to plastic additives .

Insecticidal, Antimicrobial, and Antioxidant Activities

Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, has been shown to have insecticidal, antimicrobial, and antioxidant activities .

Regulator of Plant Growth

Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, has also been shown to be a regulator of plant growth .

安全和危害

未来方向

Several newly synthesized organophosphonates, including related compounds, were tested as potential antimicrobial drugs on model Escherichia coli bacterial strains . These compounds showed high selectivity and activity against certain strains, suggesting potential future applications in the development of new antimicrobial agents .

属性

IUPAC Name |

4-(diethoxyphosphorylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFUMRMVANEEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563617 | |

| Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethoxyphosphorylmethyl)benzaldehyde | |

CAS RN |

125185-25-3 | |

| Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

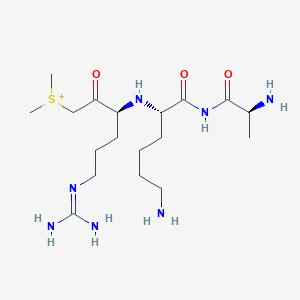

![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)

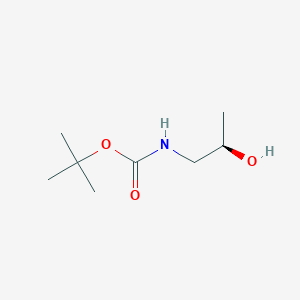

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)